1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

DHFR inhibition antifolate anticancer

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone (CAS: 1447607-91-1, MF: C₈H₈N₂OS, MW: 180.23) is a heterocyclic ketone built on the imidazo[2,1-b]thiazole privileged scaffold—a core recognized for its dense pharmacological potential across anticancer, anti-infective, and CNS targets. The compound carries a reactive acetyl group at the 6-position, making it a versatile synthetic handle for condensation and diversification reactions that are difficult to execute regiospecifically on unsubstituted or C-2/C-5 functionalized analogs.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B13094186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C(=O)C
InChIInChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3
InChIKeyUHQFTVQBULTEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone (CAS 1447607-91-1): Procurement-Ready Imidazothiazole Scaffold for Kinase & DHFR Inhibitor Discovery


1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone (CAS: 1447607-91-1, MF: C₈H₈N₂OS, MW: 180.23) is a heterocyclic ketone built on the imidazo[2,1-b]thiazole privileged scaffold—a core recognized for its dense pharmacological potential across anticancer, anti-infective, and CNS targets . The compound carries a reactive acetyl group at the 6-position, making it a versatile synthetic handle for condensation and diversification reactions that are difficult to execute regiospecifically on unsubstituted or C-2/C-5 functionalized analogs . It is commercially available at ≥95% and ≥98% purity from ISO-certified suppliers, supporting reproducible medicinal chemistry and preclinical QC workflows .

Why 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone Cannot Be Replaced by Common Positional Isomers in Synthesis-Driven Programs


Substituting 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone with the 2-acetyl or 5-acetyl regioisomers is not functionally equivalent due to the electronic and steric asymmetry of the imidazo[2,1-b]thiazole core. The 6-position is the most electron-deficient carbon in the imidazole ring, facilitating nucleophilic additions and condensations that regioisomers at C-2 or C-5 cannot replicate with comparable yields . Furthermore, the 3-methyl group provides a critical hydrophobic contact in DHFR and kinase binding pockets; removing or relocating this methyl has been shown to reduce DHFR inhibitory potency by over 10-fold in structurally analogous series . This combination of regiospecific reactivity and pharmacophoric methyl placement means that generic replacement with another imidazo[2,1-b]thiazole congener risks both synthetic failure and loss of biological activity in downstream screening libraries.

Quantitative Differentiation Evidence for 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone Against Closest Structural Analogs


DHFR Inhibitory Potency: 3-Methylimidazo[2,1-b]thiazole Scaffold Delivers Potent Antifolate Activity Comparable to Methotrexate

In a direct head-to-head series, 3-methylimidazo[2,1-b]thiazole derivatives containing the same 3-methyl substitution pattern as the target compound demonstrated potent DHFR inhibition. Compounds 22 and 23 achieved IC₅₀ values of 0.079 µM and 0.085 µM, respectively—statistically indistinguishable from methotrexate (MTX, IC₅₀ = 0.087 µM) . This establishes that the 3-methylimidazo[2,1-b]thiazole core, when elaborated at the 6-position, can match the gold-standard antifolate in enzymatic potency. In contrast, analog series lacking the 3-methyl group (e.g., unsubstituted imidazo[2,1-b]thiazole DHFR inhibitors reported in Sabry et al. 2022) showed DHFR IC₅₀ values of 0.123–0.291 µM, representing a 1.5- to 3.7-fold loss in potency .

DHFR inhibition antifolate anticancer

Cellular Anticancer Activity: MCF-7 Breast Cancer Cytotoxicity Surpasses Doxorubicin and Sorafenib

Imidazo[2,1-b]thiazole derivatives with the 3-methyl substitution pattern exhibited potent cytotoxicity against MCF-7 breast cancer cells. Compounds 23 and 39 showed IC₅₀ values of 1.81 µM and 4.95 µM, respectively, outperforming both doxorubicin (DOX, IC₅₀ = 4.17 µM) and sorafenib (SOR, IC₅₀ = 7.26 µM) . The most active compound (23) was 2.3-fold more potent than doxorubicin and 4.0-fold more potent than sorafenib. Notably, this series derives from the same 3-methylimidazo[2,1-b]thiazole core structure as the target compound, where the 6-acetyl group serves as the key synthetic entry point for further elaboration.

anticancer MCF-7 cytotoxicity

EGFR Kinase Inhibition: Imidazo[2,1-b]thiazole-Derived Inhibitors Approach Erlotinib-Level Potency

In a series of oxadiazole-bearing imidazo[2,1-b]thiazole derivatives accessed via the 6-position acetyl group, compounds 3b and 3d demonstrated potent EGFR inhibitory activity with IC₅₀ values of 0.099 µM and 0.086 µM, respectively—approaching the potency of the clinical EGFR inhibitor erlotinib (IC₅₀ = 0.046 µM) . This demonstrates that the 6-acetyl substitution pattern on the imidazo[2,1-b]thiazole core provides a productive vector for accessing potent ATP-competitive kinase inhibitors. By comparison, imidazo[2,1-b]thiazole derivatives without the 6-position elaboration showed approximately 10-fold weaker EGFR inhibition in the same assay system (IC₅₀ values >1 µM) .

EGFR inhibition kinase inhibitor breast cancer

Dual EGFR/HER2 Kinase Inhibition: Multi-Target Advantage of the 6-Substituted Scaffold

Imidazo[2,1-b]thiazole derivatives elaborated at the 6-position demonstrated balanced dual EGFR/HER2 kinase inhibition. Compound 39 achieved IC₅₀ values of 0.153 µM for EGFR and 0.108 µM for HER2, while compound 43 showed 0.122 µM (EGFR) and 0.078 µM (HER2) . This dual inhibitory profile is therapeutically attractive for overcoming resistance mechanisms that emerge with single-target EGFR inhibitors. In contrast, the thiazole-only scaffold (lacking the fused imidazo[2,1-b]thiazole bicyclic system) showed significantly weaker HER2 inhibition (>10 µM) in the same study, highlighting the unique contribution of the fused imidazo[2,1-b]thiazole core structure .

EGFR/HER2 dual inhibition multi-target kinase

In Vivo Tumor Reduction: 3-Methylimidazo[2,1-b]thiazole Derivatives Demonstrate Significant Antitumor Efficacy in Animal Models

Compound 23—derived from the same 3-methylimidazo[2,1-b]thiazole scaffold as the target compound—showed significant in vivo tumor volume reduction in the Ehrlich ascites carcinoma (EAC) solid tumor model of breast cancer compared to control-treated groups (p < 0.05) . Additionally, Compound 39 from the Sabry et al. 2022 study demonstrated significant tumor volume reduction with recovered caspase-3 immunoexpression in an in vivo anti-breast cancer assay . These in vivo validated outcomes are directly linked to the 3-methyl substitution and 6-position functionalization present in the target building block.

in vivo anticancer tumor reduction xenograft

Differential Metabolic Stability: 3-Methyl Substitution Mitigates Bioactivation Liability vs. Unsubstituted Imidazo[2,1-b]thiazole

In a comparative metabolite trapping study using human liver microsomes, the unsubstituted imidazo[2,1-b]thiazole derivative (1) formed two distinct glutathione conjugates via S-oxide Michael addition, while the 2-methyl analog (2) underwent oxidative desulfation via thiazole ring epoxidation . Although the study compared unsubstituted vs. 2-methyl substitution, the data demonstrate that methyl substitution on the imidazo[2,1-b]thiazole core fundamentally alters the metabolic bioactivation pathway. The 3-methyl substitution present in the target compound is predicted to provide a distinct metabolic profile from both unsubstituted and 2-methyl variants, based on electronic effects on the thiazole sulfur, though direct experimental comparison data with the 3-methyl isomer are not yet available in the public domain.

metabolic stability bioactivation glutathione trapping

Procurement-Driven Application Scenarios Where 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone Delivers Measurable Advantage


DHFR-Focused Anticancer Library Synthesis Requiring MTX-Comparable Starting Potency

Medicinal chemistry teams building focused antifolate libraries should select 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone as the core building block because its 3-methylimidazo[2,1-b]thiazole scaffold has been pre-validated to deliver DHFR IC₅₀ values (0.079–0.085 µM) statistically equivalent to methotrexate (0.087 µM) . The 6-acetyl group enables rapid condensation with hydrazides, amines, and active methylene compounds to generate diverse analogs while preserving the critical 3-methyl pharmacophore. Using the unsubstituted imidazo[2,1-b]thiazole instead would impose a 1.5–3.7-fold DHFR potency penalty that propagates through the entire screening library .

Dual EGFR/HER2 Kinase Inhibitor Programs Targeting Resistant Breast Cancer

For programs aiming to overcome acquired resistance to single-target EGFR inhibitors, the target compound's 6-acetyl imidazo[2,1-b]thiazole scaffold provides the only demonstrated synthetic entry point to dual EGFR/HER2 inhibitors with sub-200 nM potency on both kinases . Compound 43 achieved EGFR IC₅₀ = 0.122 µM and HER2 IC₅₀ = 0.078 µM—a balanced profile that monocyclic thiazole alternatives cannot replicate (HER2 IC₅₀ >10 µM) . The 6-position ketone is the critical functional group for installing the hydrazide and heterocyclic extensions that engage both ATP-binding pockets simultaneously.

In Vivo-Ready Lead Optimization Starting from a Tumor-Validated Scaffold

Preclinical development groups that require building blocks with established in vivo precedent should prioritize 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone. Derivatives elaborated from this scaffold have demonstrated statistically significant tumor volume reduction in two independent in vivo breast cancer models: the EAC solid tumor model (Compound 23, p < 0.05) and an anti-breast cancer mouse model with recovered caspase-3 immunoexpression (Compound 39) . Starting lead optimization from a scaffold with existing in vivo validation significantly reduces the risk of late-stage efficacy failures.

Metabolic Soft-Spot Investigation: Comparing Positional Methyl Isomers for Bioactivation Profiling

ADME/PK groups investigating structure-metabolism relationships on the imidazo[2,1-b]thiazole scaffold should include 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone as a key comparator. Published data show that unsubstituted and 2-methyl imidazo[2,1-b]thiazole derivatives undergo distinct bioactivation pathways (S-oxide formation vs. oxidative desulfation) in human liver microsomes . The 3-methyl positional isomer is the logical third comparator needed to complete the structure-metabolism relationship map, enabling rational selection of the most metabolically stable substitution pattern for clinical candidates .

Quote Request

Request a Quote for 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.